3,5-Difluorobenzhydrol

Description

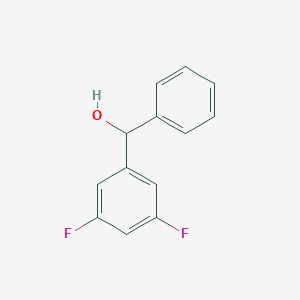

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBBRGLZQRMJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934868 | |

| Record name | (3,5-Difluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153877-56-6 | |

| Record name | (3,5-Difluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153877-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Chemical Landscape of 3,5-Difluorobenzhydrol: A Technical Guide for Researchers

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the intricate world of synthetic chemistry and drug discovery, the strategic placement of fluorine atoms can dramatically alter a molecule's properties, offering a powerful tool for fine-tuning biological activity and metabolic stability. 3,5-Difluorobenzhydrol emerges as a key exemplar of this principle. This technical guide provides an in-depth exploration of the core properties, synthesis, and reactivity of this compound, offering a foundational resource for researchers and professionals in medicinal chemistry and materials science. We will delve into its structural attributes, spectroscopic signature, and practical applications, supported by established protocols and data.

Part 1: Core Physicochemical and Spectroscopic Properties

The defining characteristic of this compound lies in the symmetric difluorination of one of its phenyl rings. This substitution pattern imparts unique electronic and conformational properties that are central to its utility.

Physicochemical Data

A summary of the key physicochemical properties is presented below, providing a snapshot of the compound's fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₂O | |

| Molecular Weight | 220.22 g/mol | |

| CAS Number | 93952-11-5 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 68-70 °C | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO. |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the hydroxyl proton, the benzylic proton (methine), and the aromatic protons. The protons on the difluorinated ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum will show signals for the benzylic carbon and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), a hallmark of fluorinated organic compounds.

-

¹⁹F NMR: The fluorine NMR spectrum provides the most direct evidence of the fluorine atoms, typically showing a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-F stretching bands are also expected in the fingerprint region, typically around 1100-1300 cm⁻¹.

Part 2: Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 3,5-difluorobenzophenone.

Synthetic Workflow: Reductive Synthesis

The reduction of the carbonyl group in 3,5-difluorobenzophenone to the secondary alcohol is a standard and efficient transformation. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity.

An In-Depth Technical Guide to 3,5-Difluorobenzhydrol: Synthesis, Structure, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3,5-Difluorobenzhydrol, also known as (3,5-difluorophenyl)(phenyl)methanol. As a fluorinated organic compound, it represents a valuable building block for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery and the development of advanced materials. This document details its molecular structure, physicochemical properties, a robust synthetic protocol via Grignard reaction, methods for spectroscopic characterization, and its potential applications.

Introduction: The Strategic Value of Fluorinated Benzhydrols

The benzhydrol (diphenylmethanol) framework is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The versatility of this scaffold allows for extensive functionalization of its two aromatic rings, enabling fine-tuning of a molecule's interaction with biological targets.

In modern drug development, the incorporation of fluorine is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to:

-

Increased Metabolic Stability: Blocking sites of oxidative metabolism.

-

Enhanced Binding Affinity: Through favorable electrostatic and hydrogen bonding interactions.

-

Modulated Lipophilicity: Improving membrane permeability and oral bioavailability.

This compound merges the structural significance of the benzhydrol core with the strategic benefits of fluorine substitution, making it a compound of high interest for creating novel therapeutics and functional materials. Its unsymmetrical nature offers distinct substitution possibilities on each ring, providing a versatile platform for library synthesis and lead optimization.

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of this compound is critical for research and development. Its key identifiers are summarized below.

| Property | Value | Source |

| Systematic Name | (3,5-difluorophenyl)(phenyl)methanol | - |

| Common Name | This compound | - |

| CAS Number | Not assigned; precursor (3,5-Difluorophenyl)methanol is 79538-20-8. | [1][2] |

| Molecular Formula | C₁₃H₁₀F₂O | - |

| Molecular Weight | 220.22 g/mol | - |

| PubChem CID | A specific CID for this exact isomer is not available. Related compounds are CID 2736910 and 2736924. | [3][4] |

Structural Elucidation

The molecular structure of this compound features a central tetrahedral carbon atom, which is a chiral center. This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), an unsubstituted phenyl ring, and a phenyl ring substituted with two fluorine atoms at the meta positions (3 and 5).

Caption: Molecular structure of this compound.

Synthesis and Purification

The most direct and reliable method for synthesizing unsymmetrical benzhydrols like this compound is the Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide to an aldehyde.

Retrosynthetic Analysis & Strategy

The synthesis logically proceeds by forming a carbon-carbon bond between the benzhydryl carbon and one of the aromatic rings. The key disconnection is between the central carbon and the unsubstituted phenyl ring, identifying phenylmagnesium bromide (a Grignard reagent) and 3,5-difluorobenzaldehyde as the starting materials. This strategy is preferred because 3,5-difluorobenzaldehyde is a commercially available and stable precursor.

Experimental Protocol: Grignard Synthesis

This protocol is designed for researchers proficient in organic synthesis and requires standard laboratory glassware and inert atmosphere techniques.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

3,5-Difluorobenzaldehyde[5]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Add a solution of bromobenzene (1.0 equivalent) in anhydrous THF dropwise from the funnel. The reaction initiation is indicated by a color change and gentle reflux. If needed, gentle warming with a heat gun can be applied.

-

Once initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux. After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,5-Difluorobenzaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

-

Causality and Self-Validation:

-

Anhydrous Conditions: Grignard reagents are highly basic and react violently with water. The flame-drying of glassware and use of anhydrous solvents are critical to prevent the quenching of the reagent and ensure a high yield.

-

Controlled Addition: The dropwise addition of reagents at low temperatures (0 °C) is essential to control the exothermic nature of both the Grignard formation and its subsequent reaction with the aldehyde, preventing side reactions.

-

Quenching: Using saturated NH₄Cl, a weak acid, is a standard and gentle method to protonate the intermediate alkoxide and dissolve the magnesium salts without causing degradation of the desired alcohol product.

-

Purification: Chromatographic purification is necessary to separate the final product from any unreacted starting materials and biphenyl, a common byproduct of Grignard reagent formation. The purity can be validated by thin-layer chromatography (TLC) and subsequent spectroscopic analysis.

Synthesis Workflow Diagram

Caption: Grignard synthesis workflow for this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is achieved using a combination of standard spectroscopic techniques. While a comprehensive experimental dataset is not publicly available, the expected spectral features can be reliably predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum[6][7][8] is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the benzylic proton. The benzylic proton (CH-OH) will appear as a singlet that may couple with the hydroxyl proton unless D₂O is used. The protons on the difluorinated ring will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms (³JHF and ⁴JHF).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The carbons bonded to fluorine will appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF), which is a definitive diagnostic feature. Carbons at the ortho and para positions will show smaller two- and three-bond couplings (²JCF and ³JCF).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorinated compounds. The spectrum for this compound should show a single resonance for the two equivalent fluorine atoms, which will be split by the protons on the aromatic ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 220.22. Common fragmentation patterns would include the loss of a water molecule (M-18) and cleavage to form stabilized benzhydryl or fluorobenzyl cations.

Applications in Research and Development

This compound is not an end product but a versatile intermediate for further chemical synthesis.

Building Block in Medicinal Chemistry

The primary application lies in its use as a scaffold for synthesizing more complex molecules with potential therapeutic value. The hydroxyl group serves as a handle for further reactions (e.g., etherification, esterification, or substitution), while the two distinct aromatic rings can be further functionalized. Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for investigation in areas such as:

-

Antiviral Agents: The benzhydrol moiety is present in some non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Anticancer Agents: The diarylmethanol scaffold can be found in compounds targeting kinases or hormone receptors.

-

Neuroprotective Agents: The lipophilicity imparted by the fluorine atoms may enhance blood-brain barrier penetration, a critical property for drugs targeting the central nervous system.

Intermediate in Materials Science

The electronic properties conferred by the difluorophenyl group make this molecule a candidate for the synthesis of specialized polymers, liquid crystals, or organic electronics. The fluorine atoms can influence intermolecular interactions and the overall electronic nature of materials incorporating this moiety.

Conclusion

This compound is a strategically designed chemical building block that offers significant potential for innovation in drug discovery and materials science. Its synthesis is achievable through well-established organometallic chemistry, and its structure provides a rich platform for creating diverse libraries of novel compounds. The combination of a versatile benzhydrol core with the property-enhancing effects of fluorine substitution ensures that this molecule will remain a valuable tool for researchers aiming to develop next-generation therapeutics and advanced materials.

References

-

PubChem. 3,5-Difluorobenzohydrazide. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Matrix Fine Chemicals. (3,5-DIFLUOROPHENYL)METHANOL | CAS 79538-20-8. [Link]

- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

PubChem. 3,5-Difluorobenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Eurisotop. NMR Solvent data chart. [Link]

-

PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 3-Furanmethanol (CAS 4412-91-3). [Link]

-

Alkhairari, I.S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5005. [Link]

-

ResearchGate. (2009). Patent No. US 7,632,839 B2. [Link]

-

PubChem. CID 12349196. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dinitrosalicylic acid hydrazide. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Difluorobenzyl alcohol. National Center for Biotechnology Information. [Link]

Sources

- 1. (3,5-DIFLUOROPHENYL)METHANOL | CAS 79538-20-8 [matrix-fine-chemicals.com]

- 2. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Difluorobenzohydrazide | C7H6F2N2O | CID 2736924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Difluorobenzamide | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]

- 6. 4,4'-Difluorobenzhydrol(365-24-2) 1H NMR spectrum [chemicalbook.com]

- 7. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 8. Benzhydrol(91-01-0) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Potential Biological Activity of 3,5-Difluorobenzhydrol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydrol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1] This guide explores the therapeutic potential of 3,5-difluorobenzhydrol derivatives, a class of compounds poised for significant interest in drug discovery. We provide a comprehensive overview of their synthesis, postulate key biological activities based on structural analogy, and present detailed, field-proven protocols for their evaluation. This document is intended to serve as a foundational resource for researchers seeking to investigate and harness the potential of these promising molecules.

The Scientific Rationale: Why this compound?

The diarylmethanol framework is a cornerstone in the development of agents targeting a wide array of biological processes.[2] Its structural rigidity and potential for diverse substitution patterns allow for fine-tuning of interactions with biological targets. The specific focus on 3,5-difluorination is deliberate and rooted in established medicinal chemistry principles:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate.[2]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's active site, thereby increasing binding affinity and potency.[1]

-

Modulated Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific biological data for many this compound derivatives are not yet widely published, the convergence of the proven benzhydrol scaffold and the strategic incorporation of fluorine suggests significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders.[2]

Synthesis of the Core Scaffold

The most direct and widely adopted method for synthesizing substituted benzhydrols is the Grignard reaction.[1] This involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. The following protocol details the synthesis of a representative this compound derivative.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of (3,5-difluorophenyl)(m-tolyl)methanol.[1][2]

Materials:

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

3-Bromotoluene (m-bromotoluene)

-

3,5-Difluorobenzaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for chromatography)

-

Silica Gel

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove moisture. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the formation of a cloudy, gray solution indicate successful initiation.[1]

-

Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.[1][2]

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[2]

-

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.[3]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound derivative.[1]

-

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

// Node styles reagent [fillcolor="#F1F3F4"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Mg [label="Mg turnings", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Bromotoluene [label="3-Bromotoluene\nin Anhydrous Ether", shape=box, style=filled, fillcolor="#F1F3F4"]; Grignard_Formation [label="Grignard Reagent\nFormation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grignard_Reagent [label="m-tolylmagnesium\nbromide", shape=box, style=filled, fillcolor="#F1F3F4"]; Aldehyde [label="3,5-Difluorobenzaldehyde\nin Anhydrous Ether", shape=box, style=filled, fillcolor="#F1F3F4"]; Reaction [label="Nucleophilic\nAddition (0°C to RT)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Quench (NH4Cl)\n& Extraction", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Pure 3,5-Difluoro-\nbenzhydrol Derivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Mg -> Grignard_Formation; Bromotoluene -> Grignard_Formation; Grignard_Formation -> Grignard_Reagent; Grignard_Reagent -> Reaction; Aldehyde -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Final_Product; }

Caption: Workflow for the synthesis of this compound derivatives.Potential Therapeutic Applications & Evaluation Protocols

The structural features of this compound derivatives make them attractive candidates for several therapeutic areas.[2]

Anticancer Activity

The diarylmethanol scaffold is present in several anticancer agents. The fluorine and additional substituents can enhance binding to target proteins, such as kinases or hormone receptors, and improve metabolic stability, leading to more effective and durable responses.[2] A key objective is to identify compounds that are selectively cytotoxic to cancer cells while sparing normal cells.[4]

Hypothesized Mechanism: Induction of apoptosis through modulation of key signaling pathways (e.g., NF-κB, MAPK) or inhibition of receptor tyrosine kinases.

Experimental Protocol: In Vitro Cytotoxicity and Anti-Proliferative Screening

-

Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., primary fibroblasts or an immortalized normal cell line like MCF-10A).[5]

-

Cell Seeding: Seed cells in 96-well microtiter plates at a predetermined density (e.g., 4 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[5][6]

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[5][6]

-

MTT Assay for Cell Viability:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.

-

// Node styles start [shape=ellipse, fillcolor="#FBBC05"]; step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [shape=note, fillcolor="#F1F3F4"]; end [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Seed Cancer & Normal\nCell Lines (96-well plate)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Treat with Serial Dilutions of\nthis compound Derivatives", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate for 48-72 hours", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Perform MTT Assay", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Measure Absorbance (570 nm)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Calculate % Viability\nand IC50 Values", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F; }

Caption: Workflow for in vitro anticancer agent screening.Data Presentation: Hypothetical Anticancer Activity

| Derivative | Cancer Cell Line (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) | Selectivity Index (SI) |

| DFBH-01 | 5.2 | > 100 | > 19.2 |

| DFBH-02 | 15.8 | > 100 | > 6.3 |

| Doxorubicin | 0.8 | 1.5 | 1.9 |

| SI = IC₅₀ Normal Cell / IC₅₀ Cancer Cell |

Antimicrobial Activity

The discovery of novel antimicrobial agents is a global health priority due to rising antibiotic resistance.[7] Small molecules, including phenol derivatives, have shown promise as antimicrobials.[8] The unique electronic properties of fluorinated compounds could lead to novel mechanisms of action or improved potency against resistant strains.

Hypothesized Mechanism: Disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[9]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7] This can be confirmed by measuring the optical density at 600 nm.

Data Presentation: Hypothetical Antimicrobial Activity

| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| DFBH-01 | 8 | 32 |

| DFBH-03 | 16 | 64 |

| Ciprofloxacin | 0.5 | 0.25 |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory agents act by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which control the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[10]

Hypothesized Mechanism: Inhibition of the NF-κB signaling pathway, leading to reduced expression and release of pro-inflammatory mediators.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and culture for 24 hours.[10]

-

Pre-treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.[10]

-

Griess Assay for Nitrite:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[10]

-

-

Cell Viability Check: Simultaneously perform an MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.

// Node styles receptor [shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [shape=octagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [shape=cylinder, style=filled, fillcolor="#F1F3F4"]; gene [shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes LPS [label="LPS"]; TLR4 [label="TLR4", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Activation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="Phosphorylation\nof IκBα", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Release [label="NF-κB Release\n& Translocation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus_Node [label="Nucleus", style=filled, fillcolor="#F1F3F4"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(iNOS, TNF-α, IL-6)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DFBH [label="Potential Target:\nthis compound\nDerivatives", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK; IKK -> IkB; IkB -> NFkB_Release; NFkB_Release -> Nucleus_Node [label="enters"]; Nucleus_Node -> Gene_Expression [label="activates"]; DFBH -> IKK [style=dashed, color="#EA4335", label="Inhibits?"]; }

Caption: Hypothesized inhibition of the NF-κB signaling pathway.Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of difluoro-substituents on the benzhydrol core is a rational design approach to enhance drug-like properties. The protocols outlined in this guide provide a robust framework for the initial synthesis and biological evaluation of new derivatives.

Future work should focus on creating a diverse library of these compounds to establish clear Structure-Activity Relationships (SAR). By systematically modifying the second phenyl ring and the hydroxyl group, researchers can optimize potency and selectivity for specific biological targets. Promising hits from these initial in vitro screens will warrant further investigation into their mechanisms of action and subsequent evaluation in in vivo models of disease.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Panditrao, A.

- BenchChem. (2025).

- Pharmacology Discovery Services. In Vitro Antimicrobials.

- BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.

- NCI.

- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(3).

- Hegde, P. (2024).

- Wang, Z., et al. (2006). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 12(15).

- Ambler, B. R., et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13(37), 9576-85.

- de Almeida Junior, S. (2019).

- Spaggiari, A., et al. (2020). Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI.

- Tommasi, S., et al. (2006). Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput. British Journal of Pharmacology, 149(5), 551-9.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced efficacy and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design and discovery. We will dissect the fundamental physicochemical alterations induced by fluorination—including metabolic stability, binding affinity, acidity (pKa), lipophilicity, and conformational control—and translate these principles into actionable strategies for drug development professionals.[1][3][4][5] Through a blend of mechanistic explanations, field-proven insights, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers and scientists dedicated to leveraging the power of fluorine in their quest for novel therapeutics.

The Physicochemical Impact of Fluorine Substitution: A Double-Edged Sword

The unique properties of the fluorine atom, namely its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond, are the primary drivers of its profound effects on molecular properties.[3][5] However, the successful application of fluorine in drug design hinges on a nuanced understanding of its context-dependent effects.

Metabolic Stability: The "Metabolic Blocking" Effect

One of the most celebrated applications of fluorine is to enhance a drug's metabolic stability.[3][4][5] Lipophilic compounds are often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond, medicinal chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3][6][7][8][9]

A prime example of this strategy is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound, SCH 48461, was potent but suffered from metabolic instability at four primary sites.[3] Through rational drug design, fluorine was incorporated to block these metabolic "soft spots," leading to the development of the metabolically robust and clinically successful drug, Ezetimibe.[3]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[10][11]

Materials:

-

Test compound and non-fluorinated analog (stock solutions in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Positive control compounds (high and low clearance)

-

Organic solvent (e.g., acetonitrile or methanol) for reaction termination

-

96-well plates

-

Incubator/shaker set to 37°C

Procedure:

-

Preparation of Reagents: Prepare working solutions of the test compounds and controls. Thaw the pooled liver microsomes on ice and prepare the NADPH regenerating system.[10]

-

Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound and pre-incubate at 37°C for 5-10 minutes.[10]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[10]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. The 0-minute time point represents the initial concentration.[10]

-

Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).[11]

-

Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.[11]

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.[11]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[11]

Caption: Workflow for an in vitro microsomal stability assay.

Binding Affinity: A Subtle Dance of Interactions

Fluorine's influence on binding affinity is complex and can be attributed to several factors. The highly polarized C-F bond can engage in favorable dipole-dipole or C-F---H-X hydrogen bonds with protein targets, thereby enhancing binding strength.[6] Furthermore, due to its similar size to hydrogen, fluorine can act as a bioisostere, replacing a C-H group without significant steric clashes while altering the electronic properties of the molecule.[3][6]

In the development of fluoroquinolone antibiotics like ciprofloxacin and levofloxacin, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold was found to enhance DNA gyrase binding affinity by 2- to 17-fold, leading to a broadened antibacterial spectrum.[1][3]

Experimental Protocol: Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein.[12][13]

Materials:

-

Purified target protein

-

Fluorescently labeled ligand

-

Assay buffer

-

Microplates (e.g., black, 384-well)

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Determine Optimal Fluorophore Concentration: Serially dilute the fluorescently labeled ligand in the assay buffer and measure the fluorescence intensity to find a concentration that gives a stable and robust signal.

-

Protein Titration: Prepare a serial dilution of the target protein in the assay buffer.

-

Binding Reaction: To each well of the microplate, add a fixed concentration of the fluorescently labeled ligand and varying concentrations of the target protein. Include control wells with only the labeled ligand.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

pKa Modulation: Fine-Tuning Ionization

The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups.[6][8][9] Introducing fluorine can lower the pKa of neighboring acidic groups (making them stronger acids) and lower the pKa of the conjugate acids of nearby basic groups (making them weaker bases).[6] This modulation of pKa can have profound effects on a drug's solubility, membrane permeability, and oral bioavailability.[3] For instance, fluorination of heteroaryl amines has been shown to decrease basicity by up to 2-3 pKa units, which can impact CNS penetration.[1]

| Compound | Functional Group | pKa (Non-fluorinated) | pKa (Fluorinated) | ΔpKa | Reference |

| Aniline | Amine | 4.6 | 3.5 (for 3-fluoroaniline) | -1.1 | [14] |

| Pyridine | Amine | 5.2 | 2.9 (for 2-fluoropyridine) | -2.3 | [1] |

| Acetic Acid | Carboxylic Acid | 4.76 | 2.57 (for fluoroacetic acid) | -2.19 | [8] |

Table 1: Impact of Fluorination on the pKa of Common Functional Groups.

Lipophilicity (LogP/LogD): A Balancing Act

The effect of fluorine on lipophilicity is not always straightforward. While a single fluorine-for-hydrogen substitution often slightly increases the logarithm of the partition coefficient (logP) due to fluorine's inductive effect, the overall impact is context-dependent.[6][15] For instance, the introduction of a para-trifluoromethyl group in fluoxetine increased its lipophilicity and CNS penetration.[1] However, in some cases, excessive fluorination can lead to a decrease in aqueous solubility.[1] The strategic placement and number of fluorine atoms are crucial for achieving the desired balance between lipophilicity and solubility.[15]

Conformational Control: The Gauche Effect

Fluorine can exert significant control over molecular conformation through stereoelectronic interactions, most notably the gauche effect.[6][7] The polar C-F bond often prefers a gauche orientation relative to other polar groups, which can stabilize specific bioactive conformations or block unfavorable ones.[6][8][9] This conformational constraint can enhance binding affinity and selectivity for the target protein.[6] For example, in a series of dipeptidyl peptidase 4 inhibitors, the stereochemistry of a fluorine atom on a pyrrolidine ring stabilized either an endo or exo conformation, which markedly affected the drug's potency.[9]

Strategic Application of Fluorine in Drug Design

The decision of where and how to introduce fluorine into a drug candidate is a critical aspect of medicinal chemistry. A "fluorine scan," where fluorine is systematically introduced at various positions, can be a powerful tool to map the fluorophilicity of a target's active site.[16]

Bioisosteric Replacement

Fluorine and fluorinated groups are versatile bioisosteres for various atoms and functional groups.[17][18][19][20][21] This strategy involves replacing a part of a molecule with a fluorine-containing group that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[19] For example, a trifluoromethyl group (CF3) can act as a bioisostere for a methyl group (CH3), offering similar steric bulk but with vastly different electronic properties.

Caption: The concept of bioisosteric replacement with fluorine.

Late-Stage Fluorination

Advances in synthetic chemistry have enabled the development of late-stage fluorination methods, allowing for the introduction of fluorine atoms into complex molecules at a later stage of the synthesis.[1][22][23] This approach is highly advantageous as it allows medicinal chemists to rapidly explore the effects of fluorination on a lead compound without having to redesign the entire synthetic route.[1]

Advanced Applications and Future Perspectives

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life, making it an ideal radiolabel for PET imaging.[2][3][4] The development of ¹⁸F-labeled drugs and tracers has revolutionized preclinical and clinical imaging, allowing for the non-invasive visualization of drug distribution, target engagement, and pharmacokinetics in living subjects.[1][24]

Potential Pitfalls and the "Dark Side" of Fluorine

Despite its many benefits, the use of fluorine is not without its challenges. In some instances, C-F bond cleavage can occur, leading to the release of fluoride ions and the formation of potentially toxic metabolites.[25] For example, the long-term use of the antifungal drug voriconazole has been associated with increased plasma fluoride levels and skeletal fluorosis.[25] A thorough understanding of a fluorinated compound's metabolic fate is therefore crucial.

Conclusion

Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit.[1][2] Its ability to modulate a wide array of physicochemical properties in a predictable, albeit context-dependent, manner provides a powerful means to optimize drug candidates.[1][3][4][5] As our understanding of the intricate interplay between fluorine and biological systems deepens, and as synthetic methodologies for its introduction continue to evolve, the rational design of fluorinated drugs will undoubtedly lead to the development of safer and more effective therapies for a wide range of diseases.[4]

References

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Fluorine in drug discovery: Role, design and case studies. .

- What is the role of bioisosterism in drug design?.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.

- Novel method to synthesize valuable fluorin

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

- Assessing the metabolic stability of fluorinated vs non-fluorin

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Synthetic Fluorin

- Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.

- Fluorination Methods for Drug Discovery and Development.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- The role of fluorine in medicinal chemistry.

- Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- The Role of Small Molecules Containing Fluorine

- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar

- Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Semantic Scholar.

- Case studies of fluorine in drug discovery.

- Case studies of fluorine in drug discovery. OUCI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Fluorine in drug design: a case study with fluoroanisoles. PubMed.

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

- What are some physical methods to determine binding affinity of a protein?. Reddit.

- Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH.

- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.

- Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.

- Metabolism and Toxicity of Fluorine Compounds.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. Environmental Health.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluoridealert.org [fluoridealert.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 17. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

Whitepaper: A Strategic Guide to Investigating the Therapeutic Potential of Novel Benzhydrol Compounds

Abstract

The benzhydrol moiety, characterized by two phenyl rings attached to a hydroxyl-bearing carbon, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural motif is a cornerstone in a variety of established therapeutics, from antihistamines to neuroactive agents.[1][2][3] This guide delineates a comprehensive, field-proven strategy for the systematic investigation of novel benzhydrol compounds. We will move from initial target validation and library synthesis to a robust in vitro screening cascade and essential preclinical evaluations. The methodologies presented are grounded in established principles of drug discovery, emphasizing the causality behind experimental choices to empower research teams to not only generate data but also to make insightful, progression-based decisions. This document serves as a technical roadmap for unlocking the next generation of therapeutics derived from this versatile chemical scaffold.

The Benzhydrol Scaffold: A Foundation for Therapeutic Innovation

A Privileged Structure in Medicinal Chemistry

The benzhydrol framework is more than a simple secondary alcohol; it is a fundamental building block that imparts advantageous physicochemical properties to the molecules that contain it.[1] The diarylmethane core offers a three-dimensional structure that can effectively probe the binding pockets of diverse biological targets, including G-protein coupled receptors (GPCRs) and various enzymes. This structural versatility allows for the synthesis of large, diverse chemical libraries where modifications to the aryl rings can fine-tune properties such as potency, selectivity, and metabolic stability.[2]

Rationale for Novel Compound Exploration

While existing drugs like diphenhydramine and cetirizine highlight the success of the benzhydryl motif, significant opportunities remain.[2] The exploration of novel derivatives is driven by several key objectives:

-

Enhanced Selectivity: Many first-generation benzhydrol drugs exhibit activity at multiple targets, leading to off-target side effects.[2] Modern synthetic strategies allow for the design of compounds with higher selectivity, potentially leading to safer medicines.

-

Novel Mechanisms of Action: Systematic screening of new benzhydrol libraries against a wider range of biological targets may uncover entirely new therapeutic applications, such as in oncology or as antithrombotic agents.[4][5]

-

Improved Pharmacokinetic Profiles: Tailoring the structure can optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties, leading to better bioavailability and more convenient dosing regimens.[6][7]

The Drug Discovery Workflow: A Strategic Overview

The path from a chemical idea to a viable drug candidate is a multi-stage, iterative process. The following workflow provides a logical framework for the efficient development of novel benzhydrol compounds. The core principle is a "fail fast, fail cheap" approach, where potential liabilities are identified as early as possible using cost-effective in vitro methods before committing to resource-intensive in vivo studies.

Caption: High-level overview of the small molecule drug discovery workflow.

Synthesis and Characterization of Compound Libraries

The foundation of any drug discovery program is the quality and diversity of the chemical matter being tested.

General Synthesis Protocol: Reduction of Benzophenone Precursors

A robust and scalable method for producing benzhydrol derivatives is the reduction of the corresponding benzophenone.[1][8] This approach allows for late-stage diversification, as a wide variety of substituted benzophenones are commercially available or readily synthesized.

Protocol: Synthesis of a Novel Benzhydrol Derivative

-

Dissolution: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzophenone precursor (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C. This is a critical step to control the reaction exotherm.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of NaBH₄ is preferred for its selectivity and operational simplicity compared to stronger reducing agents.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water, followed by 1M hydrochloric acid (HCl) until the pH is neutral.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel.

Quality Control and Structural Verification

Every synthesized compound must be rigorously characterized to ensure identity, purity, and integrity before biological testing. Failure to do so can lead to misleading and irreproducible results.

| Analytical Method | Purpose | Acceptance Criteria |

| LC-MS | Confirm molecular weight and assess purity | >95% purity by peak area |

| ¹H and ¹³C NMR | Confirm chemical structure and identity | Spectrum consistent with proposed structure |

| HRMS | Determine exact mass for elemental composition | Mass accuracy within ± 5 ppm |

In Vitro Screening Cascade for Lead Identification

The screening cascade is designed to efficiently identify compounds that interact with the target of interest and elicit the desired biological response. G-protein coupled receptors (GPCRs) are a major target class for benzhydrol drugs, and the following cascade is tailored for this purpose.[9][10][11]

Primary Screening: High-Throughput Binding Assays

The goal of primary screening is to quickly identify "hits" from the library that bind to the target receptor. Radioligand binding assays are a classic and robust method.

-

Principle: Measures the ability of a test compound to displace a known, radioactively labeled ligand from the receptor.

-

Causality: This assay directly confirms physical interaction between the compound and the target. It is target-specific and highly sensitive. A successful displacement indicates the test compound binds to the same site or an allosteric site that influences the primary binding pocket.

Secondary Screening: Functional Assays for MOA

Hits from the primary screen must be evaluated in functional assays to determine their effect on receptor signaling (i.e., are they agonists, antagonists, or allosteric modulators?).[12]

-

Principle: Cell-based assays that measure the downstream consequences of receptor activation.[13] Common readouts include second messengers like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium flux for Gq-coupled receptors.[12]

-

Causality: This step is crucial for validating that binding translates into a biological effect. An antagonist, for example, will bind to the receptor but will block the signal generated by the natural ligand. This confirms the compound's mechanism of action (MOA).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. mdpi.com [mdpi.com]

Initial Toxicology and Safety Assessment of Fluorinated Benzhydrols: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence and Toxicological Considerations of Fluorinated Benzhydrols

The benzhydrol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realms of antihistamines and CNS-active drugs.[1][2] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] Consequently, fluorinated benzhydrols represent a promising class of new chemical entities (NCEs) with significant therapeutic potential.

However, the introduction of fluorine atoms, while beneficial, necessitates a thorough and tailored toxicological evaluation. The strong carbon-fluorine bond can alter metabolic pathways, potentially leading to the formation of unique and sometimes toxic metabolites.[6][7][8] Furthermore, the parent benzhydrol structure itself is not inert and has been shown to be an irritant to the eyes, skin, and respiratory system.[1][2][9] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the initial toxicology and safety assessment of novel fluorinated benzhydrols, integrating established preclinical testing paradigms with specific considerations for this chemical class.

Our approach is rooted in a tiered, risk-based assessment strategy, beginning with in vitro assays to rapidly identify potential hazards and progressing to more complex in vivo studies to understand the systemic effects. This guide will detail the critical studies, explain the scientific rationale behind their selection, and provide actionable protocols to ensure a robust and scientifically sound safety evaluation.

Part 1: Foundational In Vitro Toxicity Profiling

Early-stage in vitro toxicity testing is a cost-effective and ethical approach to de-risk drug candidates before committing to extensive animal studies. For fluorinated benzhydrols, this phase is critical for identifying any inherent cellular liabilities.

Cytotoxicity Assays

The initial step is to assess the basal cytotoxicity of the fluorinated benzhydrol. This determines the concentration at which the compound causes cell death and provides a preliminary therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the fluorinated benzhydrol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11][12]

Causality and Interpretation: A low IC50 value suggests potent cytotoxicity, which could be a significant hurdle for further development. The choice of cell line is crucial; for instance, if the intended therapeutic target is in the CNS, assessing neuroblastoma cell line viability is more relevant.

Genotoxicity Assessment

Genotoxicity testing is mandatory to evaluate a compound's potential to damage genetic material, a key indicator of carcinogenic risk. A standard battery of in vitro tests is employed to detect different types of genetic damage.

Workflow for In Vitro Genotoxicity Testing

Caption: In vitro genotoxicity testing workflow.

Key Assays and Their Rationale:

-

Bacterial Reverse Mutation Assay (Ames Test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations) caused by the test compound. Its high throughput and low cost make it an excellent initial screen.

-

In Vitro Mammalian Cell Micronucleus Test: This test identifies substances that cause chromosomal damage. It detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[13]

-

Mouse Lymphoma Assay (MLA): This assay is capable of detecting a broad spectrum of genetic damage, including both gene mutations and chromosomal aberrations.

A positive result in any of these assays is a significant red flag and may necessitate substantial medicinal chemistry efforts to mitigate the genotoxic potential.

Part 2: In Vivo Safety Pharmacology and Acute Toxicity

Following a clean in vitro profile, the investigation moves to in vivo models to understand the compound's effects on whole, integrated physiological systems.

Safety Pharmacology Core Battery

Safety pharmacology studies are designed to identify undesirable pharmacodynamic effects on vital organ systems. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

Table 1: Safety Pharmacology Core Battery for Fluorinated Benzhydrols

| System | Key Parameters to Evaluate | Rationale for Fluorinated Benzhydrols |

| Central Nervous System (CNS) | Motor activity, behavioral changes, coordination, body temperature. | The benzhydrol scaffold is common in CNS-active drugs; therefore, a thorough assessment of potential neurological side effects is critical. |

| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG). | Off-target effects on cardiac ion channels are a common cause of drug attrition. |

| Respiratory System | Respiratory rate, tidal volume. | To ensure the compound does not cause respiratory depression. |

Experimental Protocol: Modified Irwin Test for CNS Safety

-

Animal Acclimation: Acclimate male and female rodents (rats or mice) to the testing environment.

-

Dose Administration: Administer the fluorinated benzhydrol at three dose levels (low, medium, and high) and a vehicle control via the intended clinical route.

-

Observation: Observe the animals continuously for the first hour and then at regular intervals for up to 24 hours.

-

Scoring: Score a comprehensive set of behavioral and physiological parameters, including alertness, grooming, motor activity, gait, reflexes, and autonomic signs (e.g., salivation, pupil size).

-

Data Analysis: Compare the scores of the treated groups to the control group to identify any dose-dependent effects.

Causality and Interpretation: Any significant changes in the CNS, cardiovascular, or respiratory parameters at exposures close to the anticipated therapeutic range could indicate a narrow safety margin and may halt further development.

Acute Systemic Toxicity

Acute toxicity studies are performed to determine the potential health hazards of a substance following a single, high-dose exposure. These studies help in classifying the substance for handling and are crucial for dose selection in subsequent repeat-dose studies.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Animal Selection: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).

-

Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to one animal. The outcome (survival or death) determines the next dose for the next animal.

-

Main Study: Based on the sighting study, dose a group of animals (typically 5 per group) at a fixed dose level.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data Presentation: Expected Outcome of Acute Toxicity Study

| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |

| Vehicle Control | 5 | 0/5 | None observed | Normal gain | No abnormalities |

| Low Dose | 5 | 0/5 | Mild lethargy | Slight decrease, then recovery | No abnormalities |

| Mid Dose | 5 | 2/5 | Lethargy, piloerection | Significant decrease | To be determined |

| High Dose | 5 | 5/5 | Severe lethargy, ataxia | Significant decrease | To be determined |

The results of this study will help determine the LD50 (Lethal Dose, 50%) and inform the dose selection for repeat-dose toxicity studies.

Part 3: Metabolism and Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a fluorinated benzhydrol is paramount. The presence of fluorine can significantly influence these properties.

Metabolic Stability

Fluorine substitution is often intended to block metabolic "soft spots." In vitro metabolic stability assays are used to confirm this and to identify potential metabolites.

Workflow for In Vitro Metabolic Stability Assessment

Caption: Workflow for assessing in vitro metabolic stability.

Causality and Interpretation: High metabolic stability is generally desirable, but it's crucial to identify the metabolites that are formed. The presence of fluorine can sometimes lead to the formation of reactive or toxic metabolites, such as fluoroacetic acid, which must be carefully monitored.[6][7]

In Vivo Pharmacokinetics

In vivo pharmacokinetic studies in animal models are essential to understand the drug's exposure-time profile in a living system.

Key Pharmacokinetic Parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).

-

t1/2: Half-life.

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

These parameters are determined by administering the fluorinated benzhydrol to animals (typically rats and a non-rodent species) via the intended clinical route and collecting blood samples at various time points.

Part 4: Repeat-Dose and Developmental Toxicity

Repeat-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of the fluorinated benzhydrol following repeated administration over a defined period (e.g., 28 or 90 days).

Key Endpoints in a 28-Day Repeat-Dose Study:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examination of the eyes before and at the end of the study.

-

Clinical Pathology: Hematology and clinical chemistry analysis of blood samples.

-

Urinalysis: Analysis of urine samples.

-

Gross Necropsy and Organ Weights: At the end of the study.

-

Histopathology: Microscopic examination of a comprehensive list of tissues.

The goal is to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. The NOAEL is a critical parameter for setting the safe starting dose in human clinical trials.

Developmental and Reproductive Toxicology (DART)

DART studies are necessary if the drug is intended for use in women of childbearing potential or in populations where reproductive effects are a concern. These studies assess the potential of the fluorinated benzhydrol to interfere with reproduction and normal development.

Logical Relationship of DART Studies

Caption: Interrelationship of DART studies.

These studies are complex and resource-intensive and are typically conducted later in preclinical development, but early consideration of potential DART liabilities is essential.

Conclusion and Future Directions